(3E)-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a piperidine ring, and a phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the phenyl group. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Ring: This step involves the reaction of the indole derivative with 2-methylpiperidine in the presence of a suitable catalyst.
Formation of the Final Compound: The final step involves the condensation of the intermediate product with a phenyl-substituted compound under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with a similar keto-enol tautomerism property.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
(3E)-3-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one is unique due to its complex structure, which combines an indole moiety, a piperidine ring, and a phenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H29N3O2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
(3E)-3-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-1-phenylindol-2-one |
InChI |
InChI=1S/C31H29N3O2/c1-22-11-9-10-18-33(22)30(35)21-32-20-23(25-14-5-7-16-28(25)32)19-27-26-15-6-8-17-29(26)34(31(27)36)24-12-3-2-4-13-24/h2-8,12-17,19-20,22H,9-11,18,21H2,1H3/b27-19+ |
InChI Key |
VYMLPZUZBVEGGQ-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5N(C4=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5N(C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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